N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiophene ring substituted with a nitro group and a carboxamide group, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide typically involves the reaction of 2,5-dimethylphenylamine with 5-nitrothiophene-2-carboxylic acid. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide) to activate the carboxylic acid group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2,5-dimethylphenyl)-5-aminothiophene-2-carboxamide.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, targeting multidrug-resistant pathogens.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It can be used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism by which N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-dimethylphenyl)thioureido Acid Derivatives: These compounds share a similar structural motif and have been studied for their antimicrobial properties.
Benzimidazole-5-carboxamide Derivatives: These compounds have shown antimalarial and antiproliferative activities.
Uniqueness
N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide is unique due to the presence of both the nitro and carboxamide functional groups on the thiophene ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-8-3-4-9(2)10(7-8)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYLMNRLLXFUHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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